molecular formula C20H44O11P2 B609897 PEG5-bis-(ethyl phosphonate) CAS No. 1446282-28-5

PEG5-bis-(ethyl phosphonate)

Cat. No. B609897
M. Wt: 522.51
InChI Key: GAJCGHAUFHRSDD-UHFFFAOYSA-N
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Description

PEG5-bis-(ethyl phosphonate) is a PEG-based PROTAC linker . It can be used in the synthesis of PROTACs . PROTACs are molecules that contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .


Molecular Structure Analysis

The molecular formula of PEG5-bis-(ethyl phosphonate) is C20H44O11P2 . It contains 76 bonds in total, including 32 non-H bonds, 2 multiple bonds, 26 rotatable bonds, 2 double bonds, 5 aliphatic ethers, and 2 phosphonates .


Physical And Chemical Properties Analysis

The molecular weight of PEG5-bis-(ethyl phosphonate) is 522.5 g/mol . The exact mass is 522.24 . The compound has a complexity of 458 and a topological polar surface area of 117 Ų .

Scientific Research Applications

1. Synthesis and Chemical Modification

PEG5-bis-(ethyl phosphonate) and related phosphonated poly(ethylene glycol) (PEG) compounds have been utilized in various synthesis procedures. For instance, bis[(dimethoxyphosphoryl)methyl)]amino- and bis(phosphonomethyl)amino-terminated samples of PEG have been prepared via adaptations of the Moedritzer–Irani and Kabachnik–Fields procedures, offering alternative routes for chemical modification of PEG (Turrin, Hameau, & Caminade, 2012).

2. Nanoparticle Modification and Phototherapy Studies

Phosphonate ligands have been effectively used for modifying the surface of nanoparticles, especially in the design of hybrid materials for biomedical applications. PEGylated bisphosphonates have been instrumental in designing novel classes of hybrid nanomaterials, which have potential applications in phototherapy studies, particularly for cancer treatment (Monteil et al., 2018).

3. Bone Imaging and Therapy

Phosphonated compounds, including PEG5-bis-(ethyl phosphonate) derivatives, have shown high binding affinity towards bone minerals, making them suitable for bone imaging and therapy. For example, monophosphonated carbon dots have been developed for bone microcrack imaging, demonstrating potential applications in bone-related therapies and diagnostics (Ostadhossein et al., 2018).

4. Bone Targeting in Drug Delivery Systems

Bisphosphonate compounds are widely used for treating bone disorders due to their high affinity to bone minerals. PEG5-bis-(ethyl phosphonate) derivatives have been engineered into biodegradable nanoparticles for bone-targeted drug delivery systems. These nanoparticles can be used for diagnostic and therapeutic purposes in various bone disorders (Rudnick-Glick et al., 2015).

5. Surface Modification for Biomedical Applications

PEGylated phosphonate derivatives have been synthesized for the surface modification of gold nanoparticles, facilitating their use in targeted drug delivery applications. The bisphosphonate function in PEG molecules allows for targeting hydroxyapatite-rich tissues like bone, enhancing the efficacy of nanoparticle-based therapies (Zayed & Tessmar, 2012).

Safety And Hazards

PEG5-bis-(ethyl phosphonate) should be used only in a chemical fume hood. Personal protective equipment such as chemical-resistant gloves and safety goggles should be worn. After handling, wash thoroughly and clean contaminated clothing before reuse .

properties

IUPAC Name

1-[2-(2-diethoxyphosphorylethoxy)ethoxy]-2-[2-[2-(2-diethoxyphosphorylethoxy)ethoxy]ethoxy]ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H44O11P2/c1-5-28-32(21,29-6-2)19-17-26-15-13-24-11-9-23-10-12-25-14-16-27-18-20-33(22,30-7-3)31-8-4/h5-20H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAJCGHAUFHRSDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CCOCCOCCOCCOCCOCCP(=O)(OCC)OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H44O11P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

PEG5-bis-(ethyl phosphonate)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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